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Abstract

N-Methoxy-N-methylbenzamide, a prominent member of the Weinreb amide class of
reagents, serves as a cornerstone in modern organic synthesis, particularly within the
pharmaceutical and drug development sectors. Its unique structural features enable highly
controlled and selective acylation reactions, overcoming common challenges associated with
more reactive acylating agents. This technical guide provides an in-depth overview of N-
Methoxy-N-methylbenzamide, including its chemical identifiers, physicochemical properties,
detailed experimental protocols for its synthesis and application, and its relevance in the
context of targeted drug development, specifically concerning the p38 MAPK signaling
pathway. This document is intended for researchers, scientists, and professionals in drug
development seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction

N-Methoxy-N-methylbenzamide, also known as a Weinreb amide, is a vital intermediate in
organic chemistry, prized for its ability to react with organometallic reagents in a controlled
manner to produce ketones without the common side-reaction of over-addition to form tertiary
alcohols.[1] This predictable reactivity makes it an invaluable tool in the synthesis of complex
molecules, including active pharmaceutical ingredients (APIs). The stability of the tetrahedral
intermediate, formed during the reaction with organometallics, is key to this selectivity and is a
defining feature of Weinreb amides.[2]
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This guide will cover the fundamental properties of N-Methoxy-N-methylbenzamide, provide
detailed, step-by-step experimental procedures for its preparation and a typical subsequent
reaction, and illustrate its application in the context of developing inhibitors for critical biological
signaling pathways.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of N-Methoxy-N-
methylbenzamide is presented in the tables below.

Table 1: Chemical Identifi

Identifier Value

CAS Number 6919-61-5

Molecular Formula CoH11NO:2

IUPAC Name N-methoxy-N-methylbenzamide

Weinreb benzamide, N-Methyl-N-
Synonyms .
methoxybenzamide

ble 2: Physicochemical

Property Value

Molecular Weight 165.19 g/mol

Appearance Colorless to pale yellow liquid
Boiling Point 70 °C at 0.1 mmHg

Density 1.085 g/mL at 25 °C
Refractive Index n20/D 1.533

Synthesis and Applications

The primary utility of N-Methoxy-N-methylbenzamide lies in its role as a precursor for the
synthesis of ketones. The general workflow involves the preparation of the Weinreb amide
followed by its reaction with an organometallic reagent.
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Synthesis of N-Methoxy-N-methylbenzamide
Pyridine (Base)

[N,O-Dimethylhydroxylaminej

Hydrochloride

N-Methoxy-N-methylbenzamide

1. Reaction

Benzoyl Chloride

Appliration: Ketone Synthesis

Acidic Workup

Organometallic Reagent
(e.g., Phenylmagnesium Bromide)

(e.g., Benzophenone)

Click to download full resolution via product page
General workflow for the synthesis and application of N-Methoxy-N-methylbenzamide.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of N-
Methoxy-N-methylbenzamide and its subsequent use in a Grignard reaction to form a ketone.

This protocol details the preparation of the Weinreb amide from a commercially available acid

chloride.
Materials:

» Benzoyl chloride
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» N,O-Dimethylhydroxylamine hydrochloride

e Pyridine

e Dichloromethane (DCM), anhydrous

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCO3) solution

e Brine (saturated NaCl solution)

o Anhydrous magnesium sulfate (MgSQOa)

o Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
Procedure:

e To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen
atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

e Add anhydrous dichloromethane (DCM) to dissolve the solid.

e Cool the flask to 0 °C using an ice bath.

e Slowly add pyridine (2.2 equivalents) to the stirred suspension.

 In a separate dropping funnel, dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM.
» Add the benzoyl chloride solution dropwise to the reaction mixture at O °C over 30 minutes.

 After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature. Stir for an additional 2-3 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC).
o Upon completion, quench the reaction by adding 1 M HCI.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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o Combine the organic layers and wash sequentially with 1 M HCI, saturated NaHCO3
solution, and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced pressure
to yield N-Methoxy-N-methylbenzamide as a colorless to pale yellow oil. The product can
be further purified by column chromatography if necessary.

This protocol describes the reaction of N-Methoxy-N-methylbenzamide with a Grignard
reagent to synthesize a ketone, for example, benzophenone.

Materials:

e N-Methoxy-N-methylbenzamide

e Phenylmagnesium bromide (in THF or diethyl ether)

e Anhydrous tetrahydrofuran (THF)

e 1 M Hydrochloric acid (HCI) or saturated ammonium chloride (NH4Cl) solution

 Diethyl ether

e Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask, magnetic stirrer, syringe, ice bath, separatory funnel

Procedure:

e To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Methoxy-
N-methylbenzamide (1.0 equivalent) and dissolve it in anhydrous THF.

e Cool the solution to 0 °C in an ice bath.

o Slowly add the phenylmagnesium bromide solution (1.2 equivalents) dropwise via syringe,
maintaining the temperature at 0 °C.

 After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
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e Monitor the reaction by TLC to confirm the consumption of the starting material.

¢ Quench the reaction by the slow, dropwise addition of 1 M HCI or saturated NH4Cl solution at
0 °C.

¢ Allow the mixture to warm to room temperature.
o Transfer the mixture to a separatory funnel and extract with diethyl ether.
o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

e The crude product, benzophenone, can be purified by recrystallization or column
chromatography.

Relevance in Drug Development: Targeting
Signaling Pathways

The controlled synthesis of ketones afforded by N-Methoxy-N-methylbenzamide is highly
valuable in the development of small molecule inhibitors for various signaling pathways
implicated in disease. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK)
cascade, which is involved in cellular responses to stress and inflammation. Dysregulation of
the p38 MAPK pathway is associated with inflammatory diseases and cancer.

N-Methoxy-N-methylbenzamide can be used to synthesize orally bioavailable tetrasubstituted
imidazoles, which are potent inhibitors of p38 MAPK.
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Simplified p38 MAPK signaling pathway with the point of inhibition.

The diagram above illustrates how an inhibitor, synthesized using N-Methoxy-N-
methylbenzamide as a key intermediate, can block the activity of p38 MAPK, thereby
preventing the downstream signaling that leads to an inflammatory response. This targeted
approach is a cornerstone of modern drug discovery.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b104586?utm_src=pdf-body-img
https://www.benchchem.com/product/b104586?utm_src=pdf-body
https://www.benchchem.com/product/b104586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Conclusion

N-Methoxy-N-methylbenzamide is a powerful and versatile reagent in organic synthesis with
significant applications in drug discovery and development. Its ability to facilitate the controlled
formation of ketones makes it an essential tool for constructing complex molecular
architectures. The detailed protocols and the contextualization within a relevant biological
signaling pathway provided in this guide are intended to equip researchers and scientists with
the necessary information to effectively utilize this important compound in their work. The
continued application of Weinreb amide chemistry is expected to drive innovation in the
creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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